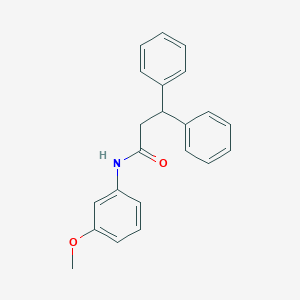![molecular formula C18H21ClN2O B291605 2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide, commonly known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a white crystalline solid that belongs to the family of acetamides. It has a molecular weight of 348.9 g/mol and a melting point of 103-105°C. CDEA is a non-toxic and stable compound that can be easily synthesized in the laboratory.
Mecanismo De Acción
The exact mechanism of action of CDEA is not fully understood. However, it is believed to exert its biological effects by modulating the activity of several signaling pathways involved in cell growth, inflammation, and pain. CDEA has been shown to inhibit the activity of several enzymes and proteins involved in these processes, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).
Biochemical and Physiological Effects:
CDEA has been found to have several biochemical and physiological effects in animal models and cell culture systems. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines in response to various stimuli. CDEA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CDEA has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CDEA in lab experiments is its stability and non-toxicity. CDEA can be easily synthesized in the laboratory and has been found to be stable under a wide range of conditions. Additionally, CDEA has been shown to be non-toxic in animal models, making it a safe compound to use in lab experiments. However, one of the main limitations of using CDEA is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on CDEA. One potential area of research is the development of CDEA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of CDEA and to identify potential targets for its biological activities. Finally, studies are needed to investigate the potential use of CDEA in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
CDEA can be synthesized in the laboratory by reacting 4-chloroacetophenone with diethylamine and 4-nitroaniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography to obtain pure CDEA.
Aplicaciones Científicas De Investigación
CDEA has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. CDEA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. CDEA has been used in several studies to investigate the molecular mechanisms underlying its biological activities.
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O/c1-3-21(4-2)17-11-9-16(10-12-17)20-18(22)13-14-5-7-15(19)8-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Clave InChI |
QKOGQYGGYGRZBO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]decanamide](/img/structure/B291522.png)
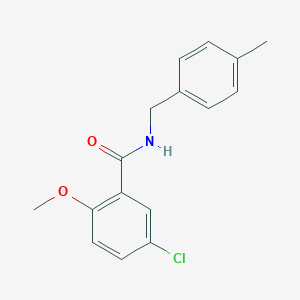
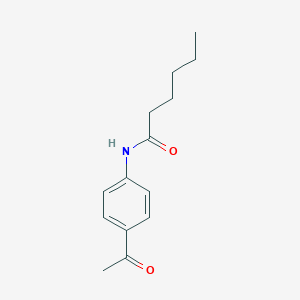

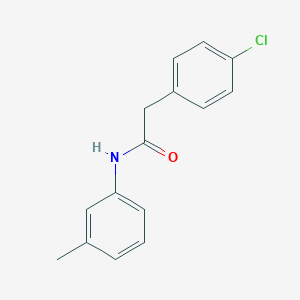
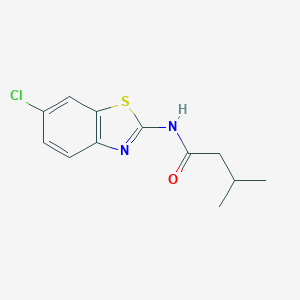

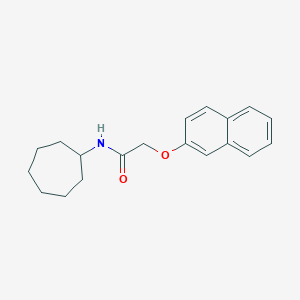
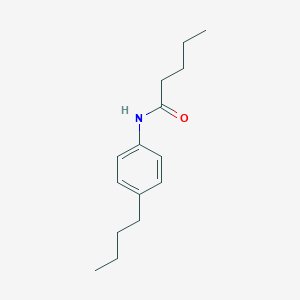
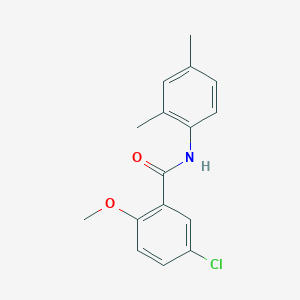
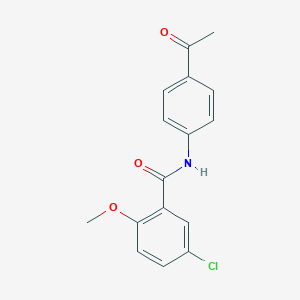
![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)
![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
